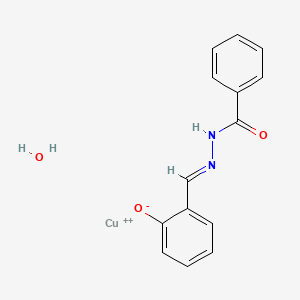
(Salicylaldehydebenzoylhydrazonato)copper(II)
Vue d'ensemble
Description
(Salicylaldehydebenzoylhydrazonato)copper(II) is a coordination compound that features a copper ion coordinated with a ligand derived from salicylaldehyde and benzoylhydrazone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Salicylaldehydebenzoylhydrazonato)copper(II) typically involves the reaction of salicylaldehyde with benzoylhydrazine to form the ligand, which is then coordinated with a copper(II) ion. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
The general reaction can be represented as:
Salicylaldehyde+Benzoylhydrazine→Salicylaldehydebenzoylhydrazone
Salicylaldehydebenzoylhydrazone+Cu(II) salt→(Salicylaldehydebenzoylhydrazonato)copper(II)
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(Salicylaldehydebenzoylhydrazonato)copper(II) can undergo various chemical reactions, including:
Coordination Reactions: The compound can form additional coordination complexes with other ligands.
Redox Reactions: The copper(II) center can participate in redox reactions, potentially being reduced to copper(I) or oxidized to copper(III).
Substitution Reactions: Ligands coordinated to the copper center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, ascorbic acid
Substitution Reagents: Various ligands such as phosphines, amines, and thiols
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, redox reactions may yield copper(I) or copper(III) complexes, while substitution reactions may result in new coordination compounds with different ligands.
Applications De Recherche Scientifique
(Salicylaldehydebenzoylhydrazonato)copper(II) has several scientific research applications, including:
Chemical Sensors: It can serve as a sensor for detecting copper ions in various environments, including clinical diagnostics and environmental monitoring.
Catalysis: The compound may be used as a catalyst in organic reactions, leveraging the reactivity of the copper center.
Mécanisme D'action
The mechanism of action of (Salicylaldehydebenzoylhydrazonato)copper(II) involves the coordination of the copper ion with the salicylaldehydebenzoylhydrazone ligand. This coordination can induce changes in the electronic structure of the copper center, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as bioimaging or catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Salicylaldehydebenzoylhydrazonato)nickel(II)
- (Salicylaldehydebenzoylhydrazonato)zinc(II)
- (Salicylaldehydebenzoylhydrazonato)cobalt(II)
Uniqueness
(Salicylaldehydebenzoylhydrazonato)copper(II) is unique due to its specific coordination chemistry and the properties imparted by the copper ion. Compared to its nickel, zinc, and cobalt analogs, the copper compound exhibits distinct redox behavior and fluorescence properties, making it particularly useful in applications such as bioimaging and chemical sensing .
Propriétés
IUPAC Name |
copper;2-[(E)-(benzoylhydrazinylidene)methyl]phenolate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2.Cu.H2O/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11;;/h1-10,17H,(H,16,18);;1H2/q;+2;/p-1/b15-10+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHICZJMUBLFEM-OVWKBUNZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2[O-].O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2[O-].O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13CuN2O3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83614-45-3 | |
| Record name | (Salicylaldehydebenzoylhydrazonato)copper(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083614453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















